molecular formula C13H15N3O2 B2558936 N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide CAS No. 881438-01-3

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B2558936
CAS No.: 881438-01-3
M. Wt: 245.282
InChI Key: AFMSHJONFFOUEM-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-bromo-1-methoxypropane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . This approach not only enhances the yield but also ensures the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSHJONFFOUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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